B1163683 Volatile Acid Mixture (qualitative)

Volatile Acid Mixture (qualitative)

Cat. No.: B1163683
M. Wt: mixture
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Volatile Acid Mixture (qualitative) is a specialized reference standard designed for the identification and profiling of volatile organic acids in complex samples. In research, qualitative volatile acid analysis is crucial across numerous fields. In environmental science, the emission of volatile acids like acetic acid and green leaf volatiles from cut plant material is studied for its impact on atmospheric chemistry and air quality . In cultural heritage preservation, detecting and quantifying acetic acid emissions is vital for diagnosing and mitigating "vinegar syndrome," an autocatalytic degradation process that threatens cellulose acetate-based movie films and photographs . Furthermore, in food and flavor science, the profiling of volatile acids is essential for understanding the sensory properties and authenticity of products . This mixture serves as a key tool in gas chromatography-mass spectrometry (GC-MS) methods, which are the gold standard for separating and identifying volatile organic compounds in complex mixtures . By providing a known standard, it enables researchers to accurately identify acids such as acetic, propionic, and butyric acids in wastewater treatment monitoring , or to discriminate between different metabolic responses in nutritional breathomics studies . This mixture is intended for use in analytical laboratory instrumentation for qualitative purposes only. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Weight

mixture

Appearance

Unit:100 mlSolvent:waterPurity:mixturePhysical liquid

Synonyms

Volatile Acid Mixture (qualitative)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Common Components of Volatile Acid Mixtures

Compound Typical Source Detection Method
Acetic acid Wine fermentation, oxidized oils GC-FID, GC-MS
Propanoic acid Lipid oxidation GC-MS
Furfural Thermal degradation of sugars GC-FID
Hexanal Linoleic acid oxidation GC-MS

Comparison with Similar Compounds

Volatile acid mixtures are distinct from other volatile organic compounds (VOCs) in terms of chemical behavior, formation pathways, and functional roles. Below is a detailed comparison across key matrices:

Wine Analysis

In wine, volatile acids (e.g., acetic acid) are inversely correlated with quality, as high concentrations indicate spoilage or excessive microbial activity. By contrast, amino acids and esters (e.g., ethyl acetate) are associated with desirable sensory profiles. For example:

  • Methanol and higher alcohols (e.g., isoamyl alcohol) exhibit higher variability in low-quality wines, while ethyl acetate shows minimal variability across quality grades .
  • Amino acids (e.g., proline) are abundant in high-quality wines, serving as nutrient sources for yeast during fermentation .

Table 2: Volatile Compounds in Wine by Quality Grade

Compound High-Quality Wine (mg/L) Low-Quality Wine (mg/L) Role
Acetic acid 120–250 300–600 Spoilage marker
Ethyl acetate 50–100 50–120 Fruity aroma
Isoamyl alcohol 80–150 200–400 Fusel off-flavors

Oxidized Oils

In thermally oxidized oils, volatile acids like acetic and propanoic acids form alongside aldehydes (e.g., hexanal) through lipid peroxidation. Key differences include:

  • Acetic acid and (E,E)-2,4-heptadienal are dominant in linseed oil (LSO), while hexanal prevails in oils rich in linoleic acid (e.g., sunflower oil) .
  • Aldehydes (e.g., 2-undecenal) are primary degradation products, whereas acids accumulate in advanced oxidation stages .

Table 3: Volatile Profiles in Oxidized Oils (60°C, 15 days)

Compound Linseed Oil (LSO) (ppm) Canola/Sunflower Oil (CSO) (ppm) Origin
Acetic acid 1200 ± 150 950 ± 100 Lipid oxidation
(E,E)-2,4-Heptadienal 850 ± 90 320 ± 50 Linolenic acid degradation
Hexanal 600 ± 70 1500 ± 200 Linoleic acid degradation

Analytical Considerations

  • GC-FID vs. GC-MS : While GC-FID is preferred for quantifying volatile acids (e.g., acetic acid in wine), GC-MS enables structural identification of complex mixtures (e.g., oxidized oils) .
  • Calibration Standards : Synthetic mixtures (e.g., [U-13C]-labeled acids) improve accuracy in quantifying trace acids, whereas aldehydes require separate standardization due to reactivity .

Preparation Methods

Stock Solution Preparation

A stock volatile acid mixture (10 mM each of formate, acetate, propionate, butyrate, and valerate) is prepared in reagent water acidified to pH 2 with phosphoric acid. To ensure stability:

  • Store solutions at 4°C in amber glass vials.

  • Replace stock monthly to avoid degradation.

Calibration Standards

Four calibration levels (350 mg/L, 140 mg/L, 35 mg/L, and 3.5 mg/L) are recommended to span expected concentrations. Each standard is analyzed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a mid-point validation standard injected daily to confirm curve integrity.

AcidStock Concentration (mg/L)Calibration Range (mg/L)Recovery (%)RSD (%)
Formate6003.5–350876.8
Acetate10003.5–350945.2
Propionate8003.5–350897.1
Butyrate7503.5–350828.5

Table 1: Calibration parameters for volatile acids using GC-FID.

Analytical Techniques and Validation

Gas Chromatography (GC)

GC with flame ionization detection (FID) is the gold standard for VFA analysis. A typical protocol includes:

  • Injecting 1 µL of acidified sample onto a polar capillary column (e.g., DB-FFAP).

  • Using helium carrier gas at 1.0 mL/min.

  • Quantifying peaks via external calibration.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 210 nm offers an alternative for non-volatile matrices. A Fast Fruit Column (Phenomenex) at 25°C with gradient elution (0.25–1.0 mL/min over 45 minutes) achieved baseline separation of C1–C4 acids.

Method Validation

Comparative studies between GC and distillation methods showed a 106% mean agreement (±7.7% SD) for acetic acid equivalents. Recovery rates for laboratory-fortified samples must fall within 80–120%, with duplicates differing by <10%.

Quality Assurance and Control

Blanks and Duplicates

  • Reagent blanks : Analyze after every 10 samples to confirm absence of contamination.

  • Field duplicates : Assess precision, requiring <10% relative percent difference (RPD) for major acids.

Fortified Samples

Spike samples with 50–100% of native acid concentrations. Acceptable recovery ranges are:

  • Acetate: 85–110%

  • Butyrate: 75–105%

Challenges and Troubleshooting

Volatilization Losses

Formate losses exceed 20% during filtration or dialysis. Mitigation strategies include:

  • Acidifying samples before processing.

  • Using closed-system centrifugation.

Microbial Interference

Psychrophilic bacteria in refrigerated samples can degrade acids over 48 hours. Adding 0.1% thymol inhibits growth without affecting chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.